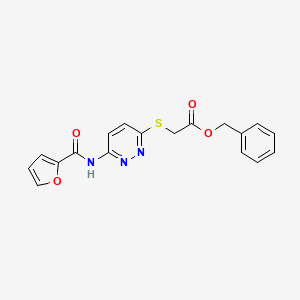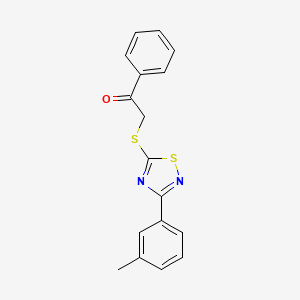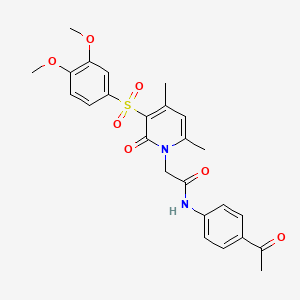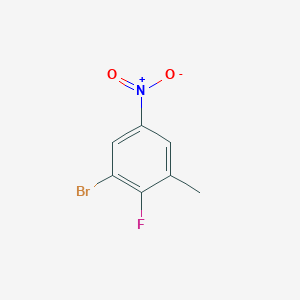
5-phenethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-phenethyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds characterized by a ring structure composed of three nitrogen atoms and two carbon atoms. The presence of the phenethyl group and the thiol functionality suggests potential for diverse chemical reactivity and biological activity. The 1,2,4-triazole derivatives are known for their wide range of biological activities and low toxicity, making them of interest in pharmaceutical research .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Another derivative, 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol, was synthesized through the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide followed by cyclization with KOH . These methods highlight the versatility of synthetic approaches for triazole-thiol derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using these techniques, and the molecular geometry was further analyzed using density functional theory (DFT) calculations . Similarly, the structural and conformational features of 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were investigated by X-ray diffraction and molecular modeling .
Chemical Reactions Analysis
The chemical reactivity of triazole-thiol derivatives can be diverse. For instance, the synthesized thiol in was further reacted with arylmethyl chlorides and amidomethyl halides to yield S- and S,N-substituted triazole derivatives. The electronic characteristics of a triazole-thiol molecule were studied, revealing insights into its reactivity, such as the potential for electrophilic substitution reactions at the meta-positions of the aromatic ring due to the electron-accepting impact of the triazole fragment .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole-thiol derivatives are crucial for their potential applications. The optical properties of S-derivatives of triazole-thiols were investigated, including absorption and luminescence properties . The physical and chemical properties of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols were studied using a variety of methods, and their pharmacological activity was predicted using computer programs . Additionally, the physicochemical properties of S-substituted 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols were examined, confirming the structure and individuality of the molecules .
Applications De Recherche Scientifique
Antioxidant Properties
5-Phenethyl-4H-1,2,4-triazole-3-thiols and their derivatives have been synthesized and evaluated for their antioxidant properties. These compounds exhibited significant in vitro antioxidant activity, with some being more potent than existing antioxidants. This suggests their potential use in areas where antioxidant properties are desirable (Ihnatova et al., 2021).
Physical and Chemical Properties
The physical and chemical properties of derivatives of 5-phenethyl-4H-1,2,4-triazole-3-thiols have been extensively studied. These studies encompass the synthesis of new derivatives, their structural confirmation using modern analytical methods, and primary pharmacological screening. Such research is crucial for understanding the potential applications of these compounds in various fields, including medicine, pharmacy, and material science (Khilkovets, 2021).
Development of New Compounds
Research has focused on the synthesis and evaluation of various derivatives of 5-phenethyl-4H-1,2,4-triazole-3-thiols. This includes the creation of compounds like alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, which have been confirmed by physical-chemical methods of analysis. Such studies contribute to the expansion of available compounds for further pharmaceutical and chemical research (Tatyana et al., 2019).
Antitumor Activity
Several derivatives of 5-phenethyl-4H-1,2,4-triazole-3-thiol have been synthesized and studied for their antitumor properties. The research in this area is crucial for developing new therapeutic agents in cancer treatment (Ovsepyan et al., 2018).
Corrosion Inhibition
Research has demonstrated the effectiveness of certain fatty acid triazoles, including derivatives of this compound, in inhibiting the corrosion of metals like steel. This application is significant for industries where metal corrosion is a concern (Quraishi et al., 2002).
Mécanisme D'action
Target of Action
It is known that this compound exhibits antioxidant properties , suggesting that it may interact with reactive oxygen species (ROS) or other oxidative stress-related targets within the cell.
Mode of Action
The mode of action of 5-phenethyl-4H-1,2,4-triazole-3-thiol is primarily through its antioxidant activity It is suggested that this compound may neutralize ROS, thereby preventing oxidative damage to cellular components
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antioxidant activity. By neutralizing ROS, this compound could potentially prevent oxidative damage to cellular components, thereby preserving cell integrity and function . .
Propriétés
IUPAC Name |
5-(2-phenylethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBNOLRAIDFBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)

![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)
![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)
![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)


![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)


![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)